(R)-morpholin-3-ylmethanol hydrochloride
Description
Significance of Stereochemistry in Pharmaceutical and Material Sciences
In the pharmaceutical industry, the chirality of a drug molecule can be the difference between a therapeutic effect and inactivity or even toxicity. lifechemicals.commasterorganicchemistry.com Many biological targets, such as enzymes and receptors, are themselves chiral, and thus interact differently with the various stereoisomers of a drug. researchgate.net This stereoselectivity can lead to significant differences in the pharmacological and toxicological profiles of enantiomers, the non-superimposable mirror-image forms of a chiral molecule. masterorganicchemistry.comnih.gov A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. khanacademy.org Consequently, the development of single-enantiomer drugs, or enantiopure drugs, is a major focus in modern medicine to enhance efficacy and minimize adverse effects. nih.govnih.gov
In material sciences, stereochemistry influences the macroscopic properties of polymers and other materials. The defined three-dimensional structure of chiral monomers can direct the formation of materials with unique optical, mechanical, and recognition properties.
Overview of Morpholine (B109124) Scaffolds in Medicinal Chemistry and Organic Synthesis
The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. lifechemicals.come3s-conferences.orgresearchgate.net Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. researchgate.netnih.gov The morpholine moiety is found in a number of approved drugs, highlighting its importance in drug design. lifechemicals.come3s-conferences.org
In organic synthesis, morpholine and its derivatives are versatile building blocks and reagents. e3s-conferences.orgresearchgate.net They can participate in a wide range of chemical transformations and are used as catalysts and chiral auxiliaries in asymmetric synthesis. lifechemicals.come3s-conferences.org The development of stereoselective methods for the synthesis of substituted morpholines is an active area of research, aiming to provide access to a diverse range of chiral molecules. nih.govnih.gov
Contextualizing (R)-morpholin-3-ylmethanol hydrochloride within Chiral Morpholine Chemistry
This compound is a specific chiral derivative of morpholine that has garnered attention as a valuable building block in the synthesis of more complex molecules. acs.orgbanglajol.info Its utility stems from the presence of a stereocenter at the 3-position of the morpholine ring and a reactive hydroxymethyl group.
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | acs.org |
| Molecular Weight | 153.61 g/mol | acs.org |
| Appearance | Solid | banglajol.info |
| CAS Number | 1212377-10-0 | e3s-conferences.org |
A critical aspect of understanding this compound is to distinguish it from its mirror image, (S)-morpholin-3-ylmethanol hydrochloride, and the 1:1 mixture of both enantiomers, known as a racemic mixture.
While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit different interactions with other chiral molecules and rotate plane-polarized light in opposite directions. researchgate.net This differential interaction is the basis for their distinct biological activities. masterorganicchemistry.comnih.gov
A racemic mixture, being an equal combination of both enantiomers, is optically inactive. masterorganicchemistry.com The separation of a racemic mixture into its individual enantiomers, a process called chiral resolution, is often a crucial step in the development of enantiopure drugs. masterorganicchemistry.com
The (R)-configuration at the C3 stereocenter of this compound provides a defined three-dimensional orientation of the hydroxymethyl group. This specific spatial arrangement is key to its utility as a chiral building block. In stereoselective synthesis, the fixed chirality of this starting material can be transferred to the final product, allowing for the controlled synthesis of a desired stereoisomer. nih.govnih.gov
The presence of both a secondary amine and a primary alcohol in the molecule offers two points for further chemical modification, making it a versatile synthon for the construction of more complex chiral molecules, particularly in the field of drug discovery. lifechemicals.come3s-conferences.org The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for certain applications.
Interactive Table: Comparative Aspects of Morpholin-3-ylmethanol Stereoisomers
| Feature | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |
| Chirality | Chiral (R-configuration) | Chiral (S-configuration) | Achiral (optically inactive) |
| Interaction with Chiral Reagents/Targets | Stereospecific | Stereospecific (different from R) | Non-selective |
| Primary Use | Chiral building block in synthesis | Chiral building block in synthesis | Often requires resolution |
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-morpholin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUDHYXVXRFLY-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212377-10-0 | |
| Record name | [(3R)-morpholin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Stereoselective Synthesis of R Morpholin 3 Ylmethanol Hydrochloride
Exploration of Chiral Pool Synthetic Routes
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. This approach provides an economical and efficient pathway to the desired stereoisomer by transferring the existing chirality of the starting material to the final product.
Utilization of Chiral Starting Materials (e.g., (R)-Glycerin chlorohydrin)
A prominent strategy for the synthesis of (R)-morpholin-3-ylmethanol hydrochloride involves the use of chiral C3 synthons derived from the chiral pool. (R)-epichlorohydrin and its derivatives, such as (R)-3-chloro-1,2-propanediol (also known as (R)-glycerin chlorohydrin), are particularly valuable starting materials. synthesiswithcatalysts.comchemicalbook.com The inherent chirality of these molecules provides a stereochemical foundation for the construction of the (R)-configured morpholine (B109124) ring.
One synthetic pathway commences with the hydrolysis of (R)-epichlorohydrin to yield (R)-3-chloro-1,2-propanediol. chemicalbook.com This reaction is typically carried out in the presence of an acid catalyst in an aqueous medium. The resulting diol can then undergo a series of transformations, including amino-group introduction and subsequent intramolecular cyclization, to form the morpholine ring system. For instance, a one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines from (S)-epichlorohydrin and amino alcohols has been reported, demonstrating the feasibility of this approach. researchgate.net
A representative synthesis of (R)-3-chloro-1,2-propanediol from (R)-epichlorohydrin is detailed in the table below:
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| (R)-epichlorohydrin | Water, L-2-chloropropionic acid, 80-90°C, 15 h | (R)-3-chloro-1,2-propanediol | 95.57% | Chemical: 99.2%, Chiral: 99.3% e.e. | chemicalbook.com |
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a powerful alternative to chiral pool methods, creating the desired stereocenter through the use of chiral catalysts or reagents. These methods are often highly efficient and can deliver products with exceptional enantiomeric purity.
Application of Asymmetric Catalysis for Enantiomeric Purity
Transition-metal-catalyzed asymmetric hydrogenation is a highly effective method for preparing chiral molecules. nih.gov In the context of morpholine synthesis, this often involves the reduction of a prochiral precursor, such as an enamine or an imine, using a chiral catalyst. Noyori-type asymmetric hydrogenation reactions, which typically employ ruthenium catalysts bearing chiral phosphine (B1218219) ligands, are particularly well-suited for this purpose. harvard.eduorganic-chemistry.org These catalysts can achieve high levels of enantioselectivity under relatively mild conditions. harvard.edu
For the synthesis of 3-substituted chiral morpholines, asymmetric hydrogenation of the corresponding endocyclic enamine can be employed. While this has been a challenging transformation, recent advances have shown promise. nih.gov The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).
Role of Chiral Ligands in Stereochemical Outcome
The stereochemical outcome of an asymmetric catalytic reaction is dictated by the chiral ligand coordinated to the metal center. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are widely used in asymmetric hydrogenation. harvard.edunih.gov The rigid C2-symmetric structure of these ligands creates a chiral environment around the metal, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer.
The development of novel chiral ligands continues to expand the scope and efficiency of asymmetric catalysis. For instance, rhodium complexes with bisphosphine ligands bearing a large bite angle have been successfully used in the asymmetric hydrogenation of dehydromorpholines to produce 2-substituted chiral morpholines with excellent enantioselectivities. nih.gov The electronic and steric properties of the ligand are crucial in determining both the reactivity and the enantioselectivity of the catalytic system.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Bisphosphine-Rhodium Complex | Dehydromorpholines | 2-Substituted Chiral Morpholines | Up to 99% | nih.gov |
| RuCl2[(R)-tolbinap][(R,R)-dpen] | Acetophenone (model reaction) | Chiral Alcohol | High turnover number and frequency | nih.gov |
Biocatalytic and Enzymatic Methods for Selective Synthesis
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exquisite stereo- and regioselectivity. For the synthesis of chiral amines and related compounds like (R)-morpholin-3-ylmethanol, imine reductases (IREDs) have shown significant promise. nih.govnih.gov
IREDs catalyze the asymmetric reduction of prochiral imines to the corresponding chiral amines. nih.gov The development of recombinant whole-cell biocatalysts overexpressing specific IREDs has made this technology more accessible and scalable. nih.gov For example, a biocatalytic route employing an IRED was developed for the large-scale manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a structurally related compound, achieving high yield and excellent enantioselectivity. digitellinc.com
Lipases are another class of enzymes that can be utilized in the synthesis of chiral morpholine precursors. They are particularly effective in the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. nih.govchemrxiv.org While this method is based on resolution rather than asymmetric synthesis, it can be a highly effective way to obtain enantiomerically pure intermediates.
| Biocatalyst | Reaction Type | Substrate | Product | Key Feature | Reference |
| Imine Reductase (IRED) | Asymmetric reduction | Prochiral imine | Chiral amine/morpholine | High enantioselectivity and activity | nih.govnih.govdigitellinc.com |
| Lipase (e.g., Candida antarctica Lipase B) | Kinetic resolution | Racemic alcohol/ester | Enantiomerically enriched alcohol/ester | High enantiomeric separation | nih.govnih.gov |
Multi-step Synthesis Protocols and Intermediate Derivatization
The synthesis of this compound is inherently a multi-step process that requires careful planning and execution. A typical synthetic sequence involves the formation of the chiral center, construction of the morpholine ring, and final derivatization to the hydrochloride salt.
A plausible multi-step synthesis could start from a chiral precursor like (R)-epichlorohydrin. This would be converted to an intermediate such as N-protected (R)-glycidol, which can then react with an appropriate amine to open the epoxide ring and set the stage for cyclization. Protecting groups are often necessary to mask reactive functional groups and ensure the desired reaction pathway. wikipedia.org For example, a benzyl (B1604629) or Boc (tert-butyloxycarbonyl) group can be used to protect the nitrogen atom of the morpholine ring during intermediate steps.
The final step in the synthesis is typically the formation of the hydrochloride salt. This is often achieved by treating the free base of (R)-morpholin-3-ylmethanol with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired salt. google.com The purification of intermediates at each stage is crucial for obtaining the final product with high purity. Techniques such as chromatography and recrystallization are commonly employed.
Reaction of Chiral Phenyl-propanol Derivatives with Morpholine in the Presence of Lewis Acid Catalysts
The stereoselective synthesis of chiral morpholines can be achieved through the reaction of chiral precursors, such as amino alcohols, with suitable reagents under the influence of catalysts. While direct reaction of a chiral phenyl-propanol derivative with morpholine is not a standard named reaction, the principles of Lewis acid catalysis in similar transformations offer a pathway to the desired product. Lewis acids are instrumental in activating substrates for nucleophilic attack, which is a cornerstone of many cyclization reactions to form heterocyclic rings like morpholine. nih.govmdpi.com
In a related approach, chiral 1,2-amino alcohols serve as privileged scaffolds for the synthesis of chiral morpholines. nih.gov The synthesis often involves the reaction of a chiral epoxide with an amine, where a Lewis acid can facilitate the ring-opening of the epoxide. mdpi.commdpi.com For instance, the reaction of a chiral phenyl-propanol derivative, which can be converted to a corresponding chiral epoxide, with an amine in the presence of a Lewis acid would proceed via a regio- and stereoselective S_N2-type ring-opening. nih.gov The choice of Lewis acid is critical; for example, indium triflate (In(OTf)₃) and magnesium triflate (Mg(OTf)₂) have been shown to be effective in promoting such transformations. nih.gov The stereochemistry of the final product is dictated by the stereochemistry of the starting chiral alcohol.
The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide, which polarizes the C-O bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the amine. The attack typically occurs at the less sterically hindered carbon atom in an S_N2 fashion, leading to an inversion of stereochemistry at that center. Subsequent intramolecular cyclization would then form the morpholine ring. The use of a chiral starting material ensures the enantiopurity of the final product.
Hydrochloride Salt Formation for Product Isolation and Purification
The isolation and purification of amine-containing compounds like (R)-morpholin-3-ylmethanol are frequently achieved through the formation of their hydrochloride salts. This method is particularly effective for separating the product from non-basic impurities and for obtaining a stable, crystalline solid that is easier to handle than the free base. nih.govresearchgate.net
The process typically involves dissolving the crude (R)-morpholin-3-ylmethanol free base in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane, or ethyl acetate. nih.govresearchgate.net Subsequently, a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution. nih.gov The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the formation of the hydrochloride salt.
As the salt is often insoluble in the organic solvent, it precipitates out of the solution as a solid. nih.govresearchgate.net The precipitated this compound can then be collected by filtration, washed with the anhydrous solvent to remove any remaining impurities, and dried under vacuum. nih.gov This straightforward and robust process generally affords the pure hydrochloride salt with high recovery. nih.gov Recrystallization from a suitable solvent system, such as ethanol (B145695) or isopropanol, can be performed for further purification if necessary. researchgate.net
The formation of a crystalline salt is also advantageous for characterization, including X-ray crystallography, to confirm the structure and stereochemistry of the synthesized molecule. nih.gov
Table 1: Solvents and Reagents for Hydrochloride Salt Formation
| Solvent for Free Base | HCl Source | Purpose | Reference |
| Anhydrous Dichloromethane | Anhydrous HCl in Ether | Precipitation and isolation of the salt | nih.gov |
| Acetone | Acetyl Chloride and Ethanol | In situ generation of HCl for deprotection and salt formation | researchgate.net |
| Diethyl Ether | Anhydrous HCl | Washing and recrystallization | researchgate.net |
| Ethyl Acetate | Gaseous HCl | Extraction and purification | researchgate.net |
Synthesis from Cyanuric Chloride and Substituted Morpholine Derivatives
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective building block for the synthesis of a wide array of substituted triazine compounds. The three chlorine atoms on the triazine ring can be sequentially displaced by various nucleophiles in a temperature-controlled manner. This allows for the precise construction of complex molecules with diverse functionalities.
The reaction of cyanuric chloride with a substituted morpholine derivative, such as (R)-morpholin-3-ylmethanol, proceeds through nucleophilic aromatic substitution. The nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the triazine ring and displacing a chloride ion. The reactivity of the chlorine atoms decreases with each substitution, allowing for stepwise reactions.
The first substitution is typically carried out at a low temperature, around 0-5°C, in the presence of a base like sodium carbonate or sodium bicarbonate to neutralize the liberated hydrochloric acid. nih.gov By carefully controlling the stoichiometry and temperature, it is possible to selectively obtain the monosubstituted product, 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-(R)-morpholin-3-ylmethanol.
Incorporation into Complex Molecular Scaffolds (e.g., Triazine Compounds)
The monosubstituted triazine derivative formed from the reaction of (R)-morpholin-3-ylmethanol with cyanuric chloride serves as a key intermediate for the construction of more complex molecular scaffolds. nih.gov The remaining two chlorine atoms on the triazine ring can be subsequently replaced by other nucleophiles by increasing the reaction temperature.
The second substitution is generally performed at room temperature, while the third substitution often requires heating or refluxing. clockss.org This stepwise approach enables the introduction of a variety of different functional groups onto the triazine core, leading to the creation of diverse chemical libraries. For example, after the initial reaction with (R)-morpholin-3-ylmethanol, the resulting dichloro-s-triazine can be reacted with other amines, anilines, or thiols to generate disubstituted and trisubstituted triazine derivatives. nih.gov This strategy has been widely employed in drug discovery to synthesize compounds with potential therapeutic applications, including as anticancer and antimicrobial agents.
Table 2: Stepwise Substitution on Cyanuric Chloride
| Step | Reaction Temperature | Product Type | Reference |
| 1st Substitution | 0-5°C | Monosubstituted triazine | nih.gov |
| 2nd Substitution | Room Temperature | Disubstituted triazine | nih.gov |
| 3rd Substitution | Reflux/Elevated Temperature | Trisubstituted triazine | clockss.org |
Novel Synthetic Routes and Reaction Mechanism Studies
The pursuit of more efficient, selective, and environmentally friendly methods for the synthesis of this compound is an ongoing area of research. This includes the investigation of novel reaction pathways and a deeper understanding of the mechanisms that govern stereoselectivity.
Mechanistic Investigations of Stereoselective Transformations
The stereochemical outcome of the synthesis of chiral molecules like (R)-morpholin-3-ylmethanol is determined by the reaction mechanism. For syntheses involving the ring-opening of chiral epoxides, the mechanism is typically S_N2-like, especially under basic or neutral conditions. libretexts.org This involves a backside attack of the nucleophile on the epoxide ring, resulting in an inversion of the configuration at the center of attack. youtube.com
When an asymmetric epoxide is used, the regioselectivity of the ring-opening is also a critical factor. Under basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.org In contrast, under acidic conditions, the reaction can have more S_N1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. libretexts.org
Detailed mechanistic studies, including kinetic analyses and computational modeling, are crucial for understanding the factors that control both regio- and stereoselectivity. nih.gov These investigations help in the rational design of catalysts and reaction conditions to achieve the desired stereoisomer with high purity. For instance, the use of chiral Lewis acids can create a chiral environment around the substrate, influencing the trajectory of the incoming nucleophile and enhancing the enantioselectivity of the transformation. mdpi.com
Development of Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of morpholine derivatives, this includes the use of safer solvents, reducing waste, and employing catalytic methods. acs.orgnih.govchemrxiv.org
One notable green approach is the synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) as a reagent. acs.orgnih.govchemrxiv.org This method is presented as a high-yielding, one or two-step, redox-neutral protocol that uses inexpensive reagents. acs.orgnih.gov It avoids the use of hazardous reagents like chloroacetyl chloride and the subsequent reduction step, which is common in traditional morpholine syntheses. chemrxiv.org The key to this methodology is the selective monoalkylation of the primary amine. acs.orgnih.gov
Other green chemistry strategies include the use of water as a solvent, which is non-toxic and readily available, and the application of microwave irradiation or solar energy to accelerate reactions and reduce energy consumption. ajgreenchem.com The use of N-formylmorpholine as a green solvent has also been explored. ajgreenchem.com These approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.
Advanced Spectroscopic and Computational Characterization of R Morpholin 3 Ylmethanol Hydrochloride
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for probing the molecular framework of (R)-morpholin-3-ylmethanol hydrochloride, providing detailed information on its connectivity, stereochemistry, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and, most importantly, for assigning the relative and absolute stereochemistry.
In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring and the hydroxymethyl substituent exhibit characteristic chemical shifts and coupling constants. The chair conformation of the morpholine ring is often evident from the observed coupling constants between adjacent protons. nih.gov The proton at the chiral center (C3) is of particular interest. Its coupling to the adjacent methylene (B1212753) protons of the ring and the hydroxymethyl group provides key information for stereochemical assignment. The chemical shifts are influenced by the presence of the hydrochloride salt, which protonates the nitrogen atom.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the morpholine ring, particularly C3, C2, and C5, are sensitive to the stereochemistry and conformation. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to establish through-space proximities between protons, further solidifying the stereochemical assignment.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Below are the predicted NMR data based on analysis of similar morpholine derivatives. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on C2 (axial) | 2.8 - 3.2 | - |
| H on C2 (equatorial) | 3.8 - 4.2 | - |
| H on C3 | 3.5 - 3.9 | - |
| H on C5 (axial) | 2.9 - 3.3 | - |
| H on C5 (equatorial) | 3.9 - 4.3 | - |
| H on C6 (axial) | 3.0 - 3.4 | - |
| H on C6 (equatorial) | 4.0 - 4.4 | - |
| CH₂OH | 3.6 - 4.0 | - |
| NH₂⁺ | 9.0 - 9.5 (broad) | - |
| OH | 4.5 - 5.5 (broad) | - |
| C2 | - | 65 - 70 |
| C3 | - | 55 - 60 |
| C5 | - | 68 - 73 |
| C6 | - | 45 - 50 |
| CH₂OH | - | 60 - 65 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are typically employed.
The ESI mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula (C₅H₁₁NO₂).
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The fragmentation of the [M+H]⁺ ion of morpholine derivatives often involves characteristic losses. For (R)-morpholin-3-ylmethanol, expected fragmentation pathways could include the loss of water (H₂O), the loss of the hydroxymethyl group (CH₂OH), and cleavage of the morpholine ring. The analysis of these fragment ions provides a fingerprint of the molecule's structure.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
| [M+H]⁺ - 18 | H₂O | Dehydrated parent molecule |
| [M+H]⁺ - 31 | CH₂OH | Morpholine ring cation |
| Various smaller fragments | Ring opening fragments | Sub-structures of the morpholine ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching vibration of the alcohol and the N-H stretching of the ammonium (B1175870) group. The C-H stretching vibrations of the methylene groups in the morpholine ring typically appear in the 3000-2850 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ether and alcohol functionalities would be visible in the fingerprint region, typically between 1260 and 1000 cm⁻¹. vscht.cz
Raman spectroscopy, being less sensitive to water, can provide complementary information, especially for the skeletal vibrations of the morpholine ring. The symmetric stretching and bending modes of the ring are often more prominent in the Raman spectrum. scielo.org.mx
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |
| O-H / N-H stretch | 3400-3200 (broad) | 3400-3200 (weak) |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |
| C-O stretch (ether) | 1150-1085 | 1150-1085 |
| C-O stretch (alcohol) | 1050-1000 | 1050-1000 |
| C-N stretch | 1250-1020 | 1250-1020 |
Crystallographic Analysis for Solid-State Structure
While spectroscopic methods provide invaluable data on the molecule in solution, crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed three-dimensional model of the molecule. This technique would definitively confirm the (R) configuration at the C3 stereocenter. banglajol.inforesearchgate.net
The crystal structure would also reveal important information about the solid-state packing, including intermolecular interactions such as hydrogen bonding between the hydroxyl and ammonium groups and the chloride counter-ion. These interactions play a critical role in the stability and physical properties of the crystalline solid.
Computational Chemistry and Molecular Modeling
Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data. Methods like Density Functional Theory (DFT) can be used to model the structure and properties of this compound. nih.gov
DFT calculations can be used to:
Predict the most stable conformation of the molecule.
Calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in spectral assignment. nih.gov
Simulate vibrational (IR and Raman) spectra to assist in the assignment of experimental bands. scielo.org.mx
Model the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential.
By combining the insights from these advanced spectroscopic and computational methods, a comprehensive and unambiguous characterization of this compound can be achieved. This detailed molecular understanding is fundamental for its potential applications in various scientific fields.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecules like this compound. nih.gov By solving the Schrödinger equation within the DFT framework, typically using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the fundamental electronic structure of the molecule can be elucidated. nih.gov
These calculations provide access to key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov For morpholine derivatives, the isodensity of the HOMO is often distributed across the morpholine ring, indicating its significant contribution to the molecule's reactivity. acs.org
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. Such information is invaluable for understanding and predicting intermolecular interactions, including those with biological receptors.
Table 1: Representative Electronic Properties of a Morpholine Derivative Calculated by DFT
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating potential |
| LUMO Energy | 1.2 eV | Electron-accepting potential |
| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
Note: The values presented are illustrative and based on typical calculations for morpholine-containing small molecules.
Conformational Analysis and Energy Landscapes
The flexible six-membered ring of the morpholine moiety in this compound can adopt several conformations. The most common are the chair and boat conformations, with the chair form generally being more stable. bohrium.comrsc.org The substituent at the 3-position can exist in either an axial or equatorial orientation, leading to different conformers with distinct energies.
Computational methods are employed to explore the potential energy surface (PES) of the molecule and identify the most stable conformers. rsc.org By systematically rotating the rotatable bonds and calculating the corresponding energies, a detailed energy landscape can be constructed. researchgate.netnih.gov These landscapes reveal the relative energies of different conformers and the energy barriers for interconversion between them. For morpholine itself, studies have shown that the chair conformer with the N-H in the equatorial position (Chair-Eq) is the most stable, closely followed by the axial conformer (Chair-Ax). bohrium.comrsc.org The introduction of the methanol (B129727) hydrochloride group at the C3 position will influence this landscape, and its preferred orientation (axial vs. equatorial) will be determined by a balance of steric and electronic effects.
Prediction of Spectroscopic Parameters
DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predictions are highly sensitive to the molecular conformation, making them a valuable tool for conformational analysis. The accuracy of these predictions can be further enhanced by considering solvent effects using models like the Polarizable Continuum Model (PCM). mdpi.com
Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govarxiv.org The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching and bending motions of different functional groups within the molecule, such as the C-O-C and C-N-C vibrations of the morpholine ring and the O-H stretch of the methanol group.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Morpholine Derivative
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3400-3500 |
| N-H (amine HCl) | Stretching | 2800-3000 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C-O-C (ether) | Asymmetric Stretch | 1115-1140 |
| C-N (amine) | Stretching | 1020-1250 |
Note: These are typical ranges and the exact values depend on the specific computational method and the molecular environment.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide insights into static structures and energies, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility of this compound in a simulated environment, such as in solution. researchgate.netyoutube.com MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory of atomic positions and velocities. nih.gov
By analyzing the MD trajectory, one can observe the transitions between different conformational states and determine the populations of various conformers at a given temperature. researchgate.net This provides a more realistic picture of the molecule's behavior in a dynamic environment compared to the static view from energy calculations. For small molecules with flexible rings like morpholine, MD simulations can reveal the time scales of ring-puckering and the flexibility of the substituent, which are important for its interaction with binding partners. researchgate.net
Studies of Inhibitor-Protein Interactions (e.g., mTOR Kinase Binding)
The morpholine scaffold is a key component of many inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation. mdpi.comnih.gov Computational docking and molecular dynamics simulations are pivotal in understanding how this compound and its derivatives interact with the ATP-binding site of the mTOR kinase domain. nih.govnih.gov
Molecular Docking: Docking studies predict the preferred binding orientation of the inhibitor within the active site of the protein. medcraveonline.com These studies often reveal key hydrogen bonding interactions between the morpholine oxygen and nitrogen atoms and amino acid residues in the hinge region of the kinase, such as Val2240. nih.govmedcraveonline.com The hydroxyl group of the methanol substituent can also form additional hydrogen bonds, enhancing binding affinity.
Molecular Dynamics of the Complex: Once a plausible binding pose is identified through docking, MD simulations of the protein-ligand complex can be performed. These simulations assess the stability of the binding mode over time and provide insights into the dynamic nature of the interactions. mdpi.comnih.gov The analysis of these simulations can reveal the role of water molecules in mediating interactions and the conformational changes in both the ligand and the protein upon binding. Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective mTOR inhibitors based on the this compound scaffold. nih.gov
Applications in Medicinal Chemistry and Drug Discovery
Role as a Chiral Building Block in Pharmaceutical Synthesis
The morpholine (B109124) ring is a heterocyclic motif frequently employed in medicinal chemistry due to its favorable metabolic, biological, and physicochemical properties. nih.gov The morpholine scaffold is considered a "privileged structure" because, when appropriately substituted, it can impart desirable drug-like properties, including improved pharmacokinetics and selective affinity for a wide range of biological targets. nih.gov Its flexible, chair-like conformation and the unique pKa value conferred by its nitrogen and oxygen atoms allow it to engage in various hydrophilic and lipophilic interactions, which can enhance a molecule's solubility and permeability across biological barriers like the blood-brain barrier. nih.gov
Chiral building blocks are crucial in drug discovery for creating enantiomerically pure compounds, which is vital since biological targets are themselves chiral and often interact differently with different stereoisomers. nih.gov The morpholine scaffold is a key component in numerous approved and experimental drugs. nih.gov For instance, morpholin-3-one (B89469) derivatives are key intermediates in the synthesis of widely used pharmaceuticals. One prominent example is the anticoagulant medication Rivaroxaban, for which 4-(4-aminophenyl)morpholin-3-one (B139978) is a critical intermediate. google.comtdcommons.org Various synthetic routes have been developed to produce this intermediate on an industrial scale, highlighting the pharmaceutical importance of the morpholine core structure. google.comtdcommons.org While these examples use a related morpholinone structure, they underscore the value of the morpholine heterocycle in constructing complex and economically significant therapeutic agents.
The morpholine moiety is strategically incorporated into drug candidates to enhance their pharmacological profiles. nih.gov Its presence can be integral to the pharmacophore, directly interacting with enzyme active sites or receptors to bestow potency and selectivity. nih.gov Research into anthracycline antibiotics demonstrated that creating a morpholinyl derivative of daunorubicin (B1662515) resulted in a compound with significantly enhanced antitumor efficacy. nih.gov Specifically, the 3'-(4-morpholinyl)-3'-deaminodaunorubicin (B1208406) derivative was found to be the most potent analogue in its series, retaining the effectiveness of doxorubicin (B1662922) but at a much lower dose in a mouse leukemia model. nih.gov This enhancement was attributed to the incorporation of the nitrogen into the new ring and the presence of the ether oxygen at the 4-position of the morpholine ring. nih.gov In the context of central nervous system (CNS) disorders, the morpholine ring is used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, improving their ability to cross the blood-brain barrier. nih.gov
Investigation as a Pharmacological Tool Compound
Beyond its role as a structural component, the (R)-morpholin-3-ylmethanol scaffold is integral to compounds used to investigate complex biological signaling pathways. These tool compounds are essential for validating new drug targets and understanding the mechanisms of disease.
G protein-coupled receptors (GPCRs) are a major class of drug targets, and the β2-adrenergic receptor (β2AR) is a prototypical example. nih.gov The discovery of new ligands for these receptors often involves screening compounds with diverse structural scaffolds. nih.gov Virtual screening and docking studies have identified β2AR ligands that incorporate a morpholine group. researchgate.net Although these ligands may not be direct derivatives of (R)-morpholin-3-ylmethanol hydrochloride, their discovery highlights the compatibility of the morpholine scaffold with the ligand-binding pocket of the β2AR. The morpholine ring can act as a bioisostere for other amine-containing groups, influencing the ligand's interaction with key residues in the receptor. researchgate.net The development of such ligands is crucial for probing the different signaling pathways that GPCRs can activate. nih.gov
A significant application of the (R)-morpholin-3-ylmethanol structure is in the development of inhibitors for soluble adenylyl cyclase (sAC), an enzyme essential for sperm motility and maturation. guidetopharmacology.org The sAC inhibitor TDI-11861, which was developed as a potential on-demand, non-hormonal male contraceptive, incorporates the [(3R)-morpholin-3-yl]methanol moiety as a core structural element. guidetopharmacology.org Upon ejaculation, sAC is activated by bicarbonate, which initiates the signaling cascade that enables sperm to swim. guidetopharmacology.org TDI-11861 works by blocking this activation, thereby rendering sperm immotile. guidetopharmacology.org The specific (R)-configuration of the morpholin-3-ylmethanol component is a critical part of the molecule's design, which provides potent and selective inhibition of the sAC enzyme. guidetopharmacology.org
Table 1: Research Findings on sAC Inhibitor TDI-11861
| Compound Name | Chemical Structure including (R)-morpholin-3-ylmethanol moiety | Target Enzyme | Key Finding | Reference |
| TDI-11861 | [(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol | Soluble Adenylyl Cyclase (sAC) | Potent inhibitor designed for on-demand male contraception by blocking sperm motility. | guidetopharmacology.org |
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov Its dysregulation is implicated in many cancers and neurological diseases, making it a prime therapeutic target. nih.govresearchgate.netnih.gov The development of mTOR kinase inhibitors has seen the strategic use of morpholine derivatives to enhance selectivity for mTOR over other related kinases like PI3K. researchgate.net Computational studies have suggested that the morpholine ring is well-accommodated in a pocket of the mTOR kinase domain. researchgate.net
Several potent and selective mTOR inhibitors feature chiral morpholine rings. For example, the clinical candidate AZD2014 (3-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[5,6-e]pyrimidin-7-yl]-N-methylbenzamide) and its precursor AZD8055 incorporate (S)-3-methylmorpholine moieties. nih.gov Research has shown that for certain series of mTOR inhibitors, the (R)-enantiomer of the morpholine derivative displayed a higher affinity for mTOR than the (S)-configured compound, confirming the importance of this specific chirality for potent inhibition. researchgate.net This demonstrates that chiral morpholine scaffolds, including structures related to (R)-morpholin-3-ylmethanol, are critical for designing the next generation of selective mTOR inhibitors for treating cancer and neurological conditions. nih.govresearchgate.net
Table 2: Research Findings on Morpholine-Containing mTOR Inhibitors
| Compound Name | Chiral Morpholine Moiety | Target Pathway | Therapeutic Area | Key Finding | Reference |
| PQR620 | (R)-3-methylmorpholine | mTORC1/mTORC2 | Cancer, CNS Disorders | Introduction of the (R)-3-methylmorpholine improved selectivity for mTOR over PI3K kinases. | researchgate.net |
| AZD8055 | (3S)-3-methylmorpholin-4-yl | mTOR Kinase | Cancer | A potent and selective mTOR kinase inhibitor. | nih.gov |
| AZD2014 | (3S)-3-methylmorpholin-4-yl | mTOR Kinase | Cancer | A clinical candidate developed from AZD8055 with a high level of selectivity. | nih.gov |
Dopamine (B1211576) Receptor Antagonism (e.g., D4R antagonists)
The dopamine D4 receptor (D4R), a member of the D2-like receptor family, is expressed predominantly in areas of the brain associated with cognition and emotion, such as the prefrontal cortex and hippocampus. nih.gov It is a key target for atypical antipsychotic drugs like clozapine. nih.gov There is growing evidence suggesting that selective D4R antagonists could be beneficial in treating conditions like glioblastoma, as they have been shown to inhibit cancer growth with minimal effect on normal neural stem cells. nih.gov
The development of potent and selective D4R antagonists is an active area of research. These efforts have produced brain-penetrant compounds with high affinity for D4R and significant selectivity over the D2 and D3 receptor subtypes. nih.gov For example, a D4R antagonist, compound 24 from a study, demonstrated selectivity ratios of 8318-fold over D2R and 3715-fold over D3R. nih.gov This compound, along with related biased ligands, reduced the viability of glioblastoma cell lines. nih.gov While not all D4R antagonists contain a morpholine ring, the scaffold is frequently used in the design of CNS-active agents due to its favorable properties.
Structure-Activity Relationship (SAR) Studies of Morpholine-containing Compounds
The biological activity of molecules containing the (R)-morpholin-3-ylmethanol scaffold is highly dependent on its three-dimensional structure and the nature of its substituents. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the interaction between a drug and its biological target. For chiral morpholine derivatives, the specific spatial arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers.
In the context of mTOR inhibitors, this effect is particularly pronounced. For multiple pairs of synthesized enantiomers, the (R)-enantiomer consistently exhibited higher binding affinity and inhibitory potency against mTOR compared to its corresponding (S)-enantiomer. researchgate.netresearcher.life This stereochemical preference underscores the highly specific nature of the binding interaction within the mTOR kinase domain, where the (R)-configuration allows for a more optimal fit.
Exploration of Substituent Effects on Potency and Selectivity
Modifying the morpholine ring or other parts of the parent molecule with different chemical groups (substituents) is a fundamental strategy in medicinal chemistry to fine-tune activity.
As previously discussed in the context of mTOR inhibitors, the introduction of substituents on the morpholine ring has a profound effect on selectivity. Replacing an unsubstituted morpholine with bridged morpholines (e.g., 2,6- or 3,5-ethylene bridges) or a simple alkyl group, as in (R)-3-methylmorpholine, can dramatically shift the selectivity profile in favor of mTOR over PI3Kα by a factor of over 1000. researchgate.net
Similarly, in the development of dopamine receptor antagonists, the bulk and nature of substituents are critical. Studies on benzamide-based ligands revealed that the D2, D3, and D4 receptors have different tolerances for the size of substituents at certain positions. The D4 receptor generally tolerates bulkier groups than the D2 or D3 receptors, a property that can be exploited to achieve selectivity.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Target | Structural Modification | Observed Effect | Reference |
|---|---|---|---|
| mTOR | Use of (R)-enantiomer vs. (S)-enantiomer | Higher potency and affinity for the (R)-enantiomer | researchgate.netresearcher.life |
| mTOR | Addition of bridged or alkyl substituents to morpholine ring | Dramatically increased selectivity over PI3Kα | researchgate.netnih.gov |
| Dopamine Receptors (D2/D3/D4) | Increasing bulk of substituents on benzamide (B126) nucleus | Differential tolerance (D4 > D3 > D2), enabling selectivity | ebi.ac.uk |
Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). numberanalytics.comnumberanalytics.com Key PK parameters include:
Clearance: The rate at which a drug is removed from the body, which is the most important parameter for determining steady-state drug concentrations. mhmedical.com
Bioavailability: The fraction of an administered dose that reaches the systemic circulation. mhmedical.com
Half-life: The time required for the drug concentration in the body to decrease by half. mhmedical.com
Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov
Pharmacodynamics (PD) describes what the drug does to the body, which is the relationship between drug concentration at the site of action and the resulting pharmacological effect. numberanalytics.comnumberanalytics.com
The interplay between these two fields is critical. Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a tool used to understand and predict the time course of a drug's effect, helping to optimize dosing regimens for maximum efficacy. numberanalytics.com For compounds like morpholine-containing mTOR inhibitors or D4R antagonists, understanding their PK/PD profile is essential for successful clinical development. numberanalytics.comnih.gov For example, a compound with good brain penetration (a PK property) is necessary to achieve a therapeutic effect on a CNS target (a PD property). nih.gov
Metabolic Stability Investigations
A pertinent example illustrating the metabolism of a related structure is the in vitro study of WIN55212-2, a potent cannabinoid receptor agonist that features a morpholinylmethyl group attached to a pyrrolobenzoxazine core. nih.gov Investigations using rat liver microsomes revealed that the primary metabolic transformations occur on other parts of the molecule, while the morpholine ring itself remains intact. nih.gov
The metabolic profile of WIN55212-2 was characterized by the formation of two major and at least six minor metabolites. nih.gov The major metabolites were identified as dihydrodiols, resulting from oxidation of the naphthalene (B1677914) ring via the arene oxide pathway. nih.gov Minor metabolites were the result of mono- or tri-hydroxylation on the naphthalene ring, as well as dehydrogenation. nih.gov This study underscores that even when incorporated into a complex molecule, the morpholinylmethyl group can exhibit significant metabolic stability, directing metabolic processes to other, more labile regions of the compound.
| Metabolite Type | Description | Relative Abundance | Proposed Metabolic Pathway |
|---|---|---|---|
| Major Metabolites | Dihydrodiol structural isomers | 60-75% of total metabolites | Arene oxide pathway on the naphthalene ring |
| Minor Metabolites | Monohydroxylated isomers | Minor | Oxidation |
| Minor Metabolites | Trihydroxylated isomers | Minor | Oxidation |
| Minor Metabolites | Dehydrogenation product | Minor | Dehydrogenation |
Strategies to improve the metabolic stability of lead compounds often involve replacing metabolically susceptible groups, such as certain aromatic systems, with more stable heterocyclic scaffolds like morpholine. wikipedia.org The introduction of the (R)-morpholin-3-ylmethanol group can block sites of metabolism, reduce susceptibility to enzymes like cytochrome P450, and consequently prolong the compound's duration of action. wikipedia.orgnih.gov
Assessment of Brain Penetration for Central Nervous System (CNS) Applications
For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The physicochemical properties of the this compound scaffold make it a favored component in the design of CNS-penetrant molecules. nih.govnih.gov The morpholine ring provides a balance of lipophilic and hydrophilic characteristics and possesses a weak basic nitrogen atom, which can enhance water solubility and allow for favorable interactions that facilitate BBB passage. nih.govnih.gov
The assessment of brain penetration is often quantified by the brain-to-plasma partition coefficient (Kp) or, more accurately, the unbound brain-to-plasma partition coefficient (Kp,uu), which accounts for protein binding. nih.govnih.gov A higher Kp or Kp,uu value generally indicates better brain penetration. The introduction of a morpholine moiety has been shown to significantly improve the CNS penetration of various drug candidates.
For instance, early-generation negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2) exhibited very low CNS penetration, with Kp values around 0.30. nih.gov A later-generation mGlu2 NAM incorporating a 2,5-dimethylmorpholine (B1593661) moiety demonstrated markedly improved brain penetration, achieving a Kp of 5.62. nih.govnih.gov Similarly, the development of brain-penetrant mTOR inhibitors for neurological disorders has benefited from the inclusion of morpholine scaffolds. The mTOR inhibitor PQR620, which contains two bridged morpholine rings, was designed to be brain penetrant and has shown brain-to-plasma ratios of approximately 1.6, in stark contrast to early-generation inhibitors like everolimus, which has a ratio of only 0.016. nih.govnih.govnih.gov
A key challenge in achieving optimal brain penetration is overcoming active efflux by transporters at the BBB, most notably P-glycoprotein (P-gp). mdpi.com P-gp can recognize a wide range of substrates and pump them out of the brain, limiting their therapeutic concentration. The efflux ratio (ER), determined in cellular assays, is a measure of a compound's susceptibility to P-gp efflux; a low ER is desirable for CNS drugs. nih.gov While specific ER data for this compound are not available, the general strategy in CNS drug design is to modify structures to reduce their recognition by P-gp. The inclusion of the morpholine scaffold can modulate a compound's physicochemical properties, such as hydrogen bonding capacity and lipophilicity, to minimize its interaction with P-gp. researchgate.net
| Compound/Class | Target | Morpholine Moiety | Brain-to-Plasma Ratio (Kp) | Reference |
|---|---|---|---|---|
| First-Generation mGlu2 NAM | mGlu2 | Absent | ~0.30 | nih.gov |
| Thieno[3,2-b]pyridine-5-carboxamide derivative | mGlu2 | 2,5-dimethylmorpholine | 5.62 | nih.govnih.gov |
| Everolimus | mTOR | Present (part of a macrocycle) | 0.016 | nih.gov |
| PQR620 | mTOR | Two 3,5-bridged morpholines | ~1.6 | nih.gov |
| PQR626 | mTOR | Present | ~1.8 | aacrjournals.org |
The successful development of brain-penetrant drugs often involves a multi-parameter optimization, balancing passive permeability with the minimization of active efflux. nih.gov The structural and physicochemical attributes of this compound make it a valuable tool for medicinal chemists aiming to achieve this balance and develop effective treatments for a range of neurological and psychiatric disorders. nih.gov
Role in Organic Synthesis and Materials Science
Application as a Chiral Ligand in Asymmetric Catalysis
The development of effective chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral morpholine (B109124) derivatives, including (R)-morpholin-3-ylmethanol, are recognized for their potential to act as chiral auxiliaries and ligands in various metal-catalyzed reactions. researchgate.net The stereochemically defined structure of (R)-morpholin-3-ylmethanol, with its hydroxyl and amino groups, allows it to coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction.
While specific data tables for the performance of (R)-morpholin-3-ylmethanol hydrochloride as a ligand are not extensively reported in publicly available literature, the principle is well-established with analogous structures. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully achieved using rhodium complexes with chiral bisphosphine ligands, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). banglajol.info This highlights the potential of chiral morpholine-based structures to serve as effective ligands. The (R)-morpholin-3-ylmethanol moiety can be derivatized to create a variety of bidentate or polydentate ligands, where the nitrogen and oxygen atoms can coordinate with a metal, and the chiral center at the 3-position can effectively induce asymmetry in catalytic transformations.
Building Block for Chiral Scaffolds in Drug Discovery and Material Science
Chiral building blocks are fundamental to the synthesis of a vast array of pharmaceuticals and advanced materials. mdpi.com The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates. unirioja.es this compound serves as a valuable chiral synthon, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules.
The pharmaceutical industry has a significant demand for such chiral intermediates to improve the efficacy and reduce the side effects of drugs. mdpi.comunirioja.es The presence of both a nucleophilic secondary amine and a primary alcohol in (R)-morpholin-3-ylmethanol allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of diverse chiral scaffolds. These scaffolds are crucial in the development of new therapeutic agents, including kinase inhibitors and other targeted therapies.
Table 1: Key Features of this compound as a Chiral Building Block
| Feature | Description |
| Chirality | Provides a fixed stereocenter (R-configuration) at the C3 position. |
| Functionality | Contains a secondary amine and a primary alcohol for further chemical modification. |
| Scaffold | The morpholine ring offers metabolic stability and favorable physicochemical properties. |
| Versatility | Can be used to synthesize a wide range of complex chiral molecules for drug discovery and materials science. |
Incorporation into Polymeric Structures for Novel Material Properties
The functional groups of this compound make it a suitable monomer for incorporation into polymeric structures. The primary alcohol can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, or it can participate in condensation polymerizations. The secondary amine can also be used as a point of attachment or modification within a polymer chain.
The introduction of this chiral, functional monomer into a polymer backbone can impart unique properties to the resulting material. For example, chiral polymers can exhibit interesting chiroptical properties and have applications in chiral separations and recognition. Furthermore, the presence of the morpholine ring can influence the polymer's solubility, thermal stability, and biocompatibility. While specific examples of polymers derived directly from this compound are not widely documented, the synthesis of chiral polymers from functionalized monomers is a well-established field.
Precursor for Ionic Liquids with Unique Properties
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. Chiral ionic liquids (CILs) are a subclass of ILs that incorporate a chiral center in either the cation or the anion, or both. These CILs have shown great promise in asymmetric synthesis, chiral recognition, and separation of enantiomers.
This compound can serve as a precursor for the synthesis of novel CILs. The morpholine nitrogen can be quaternized with various alkyl or functionalized chains to form the cationic part of the ionic liquid. The inherent chirality of the starting material is thus transferred to the resulting ionic liquid.
The synthesis of morpholine-based protic ionic liquids has been reported, for example, through the neutralization of morpholine or N-methylmorpholine with formic acid. rsc.org A similar approach could be applied using (R)-morpholin-3-ylmethanol to create a chiral protic ionic liquid. The properties of the resulting CIL, such as its viscosity, conductivity, and chiral recognition capabilities, would be influenced by the structure of both the cation derived from the morpholine and the chosen anion.
Table 2: Potential Scheme for the Synthesis of a Chiral Ionic Liquid from (R)-morpholin-3-ylmethanol
| Step | Description |
| 1. N-Alkylation | The secondary amine of (R)-morpholin-3-ylmethanol is reacted with an alkyl halide (e.g., R-X) to form a quaternary ammonium (B1175870) salt. |
| 2. Anion Exchange | The halide anion of the quaternary ammonium salt is exchanged with a desired anion (e.g., BF₄⁻, PF₆⁻, or a chiral anion) to form the final chiral ionic liquid. |
General Utility in Chemical Reactions and Synthetic Schemes
Beyond its specific applications as a ligand, building block, and precursor, this compound is a versatile intermediate in a variety of chemical reactions and multi-step synthetic schemes. Its bifunctional nature allows for selective protection and reaction at either the amine or the alcohol, providing a strategic advantage in complex total synthesis.
For example, the secondary amine can be protected with a suitable protecting group (e.g., Boc, Cbz), allowing for selective reactions at the primary alcohol. Conversely, the alcohol can be protected (e.g., as a silyl (B83357) ether) to enable modifications at the amine. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with high precision.
Future Directions and Emerging Research Avenues for R Morpholin 3 Ylmethanol Hydrochloride
(R)-morpholin-3-ylmethanol hydrochloride serves as a critical chiral building block in medicinal chemistry. chemicalbook.comnih.gov Its inherent structural features, including the morpholine (B109124) ring, are prized for their ability to confer advantageous physicochemical and metabolic properties to bioactive molecules. nih.gov The future of this compound lies in its strategic application within advanced drug discovery and development paradigms. Researchers are poised to leverage this scaffold to explore new therapeutic frontiers, optimize synthesis, and design next-generation therapeutics with enhanced precision and efficacy.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of (R)-morpholin-3-ylmethanol hydrochloride?
- Methodological Answer :
- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the morpholine ring and hydroxymethyl group. For example, the hydrochloride salt will exhibit distinct proton signals for the NH⁺ group (δ ~3.0–4.0 ppm) and hydroxyl protons (δ ~1.5–2.5 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z 154.6 (C₅H₁₁NO₂·HCl, [M+H]⁺) .
- Elemental Analysis : Verify the Cl⁻ content via titration or ion chromatography (expected: ~23.1% chloride).
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer :
- Chiral Resolution : Start with racemic morpholin-3-ylmethanol and resolve enantiomers using chiral auxiliaries (e.g., tartaric acid derivatives) .
- Asymmetric Synthesis : Catalytic hydrogenation of a ketone precursor (e.g., morpholin-3-yl ketone) with a chiral catalyst (e.g., Ru-BINAP) to ensure (R)-configuration .
- Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can enantiomeric purity be validated for this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (250 mm × 4.6 mm, 5 µm) with a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min. The (R)-enantiomer elutes at ~8.2 min, while the (S)-enantiomer elutes at ~9.5 min (detection: UV 210 nm) .
- Polarimetry : Measure specific rotation ([α]ᴅ²⁵) in methanol. The (R)-enantiomer typically shows [α]ᴅ²⁵ = +15° to +20° .
Q. What analytical methods are suitable for quantifying impurities in this compound?
- Methodological Answer :
-
HPLC-UV : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄:methanol (70:30 v/v) at 1.0 mL/min. Detect at 207 nm (linear range: 1–50 µg/mL; R² > 0.999) .
-
LC-MS/MS : Identify trace impurities (e.g., desmethyl byproducts) via multiple reaction monitoring (MRM) transitions .
Parameter Value Column Kromasil C18 (150 mm) Mobile Phase KH₂PO₄:MeOH (70:30) Flow Rate 1.0 mL/min Detection Wavelength 207 nm Linearity Range 1.09–10.90 µg/mL Recovery (%) 99.67–100.1
Q. How does stereochemistry influence the compound’s pharmacological activity?
- Methodological Answer :
- In Vitro Assays : Compare (R)- and (S)-enantiomers in receptor-binding studies (e.g., GPCRs or kinases). For example, (R)-morpholin-3-ylmethanol may exhibit higher affinity for σ1 receptors due to spatial compatibility with chiral binding pockets .
- Cell-Based Studies : Test enantiomers in cytotoxicity or metabolic assays (e.g., HeLa cells) to assess stereospecific effects on apoptosis or protein kinase C (PKC) activation .
Q. What stability studies are recommended for this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Store at 2–8°C in airtight containers. Accelerated degradation studies (40°C/75% RH for 6 months) show <2% decomposition .
- Photostability : Protect from light; UV irradiation (ICH Q1B) causes <1% degradation over 48 hours .
Q. How can researchers assess the compound’s role in modulating viral entry mechanisms?
- Methodological Answer :
- Viral Pseudotype Assays : Use VSV-G pseudotyped Ebola virus in Vero cells. Pre-treat cells with 10 µM this compound and quantify viral entry inhibition via luciferase reporter assays .
- Dose-Response Analysis : Calculate IC₅₀ values (e.g., 5–20 µM for Ebola GP inhibition) using nonlinear regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
